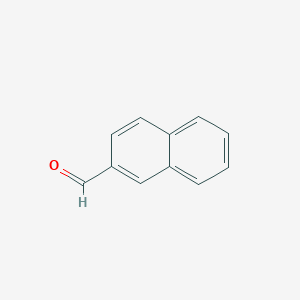

2-Naphthaldehyde

Description

Properties

IUPAC Name |

naphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKVFARRVXDXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075352 | |

| Record name | 2-Naphthalenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to light yellow powder and chunks; [Acros Organics MSDS] | |

| Record name | 2-Naphthaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66-99-9 | |

| Record name | 2-Naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZX30H50DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Naphthaldehyde (CAS: 66-99-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Naphthaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, spectroscopic data, key synthetic protocols, and its role as a precursor in the formation of various pharmacologically relevant compounds. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental procedures and insights into its reactivity and potential applications.

Chemical and Physical Properties

This compound, also known as β-naphthaldehyde, is a pale yellow to light brown crystalline solid.[1] It is characterized by a naphthalene (B1677914) ring substituted with a formyl group at the second position.[1] This structure imparts a unique reactivity, making it a valuable intermediate in organic synthesis.[1][2] It is soluble in common organic solvents like ethanol (B145695) and ether, with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66-99-9 | [3][4] |

| Molecular Formula | C₁₁H₈O | [3][4] |

| Molecular Weight | 156.18 g/mol | [3][4] |

| Melting Point | 58-61 °C | [3][5] |

| Boiling Point | 160 °C at 18 mmHg | [3] |

| Appearance | Pale yellow to light brown solid | [1] |

| Solubility | Soluble in ethanol, ether; limited solubility in water | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic and aldehydic protons. | [6] |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum shows distinct peaks for the carbonyl carbon and the aromatic carbons of the naphthalene ring. | [5][7] |

| FT-IR | The Fourier-transform infrared (FT-IR) spectrum exhibits a strong absorption band for the carbonyl (C=O) stretching vibration, which is characteristic of aldehydes. | [8][9][10] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. | [11] |

Key Experiments and Protocols

This compound is a versatile building block for a variety of organic reactions. The following sections detail the experimental protocols for some of its key transformations.

Knoevenagel Condensation with Malononitrile (B47326)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is widely used for the formation of C-C bonds.[12][13]

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in water.[14]

-

Add a catalytic amount of a weak inorganic base such as sodium bicarbonate, sodium acetate, or potassium carbonate.[14]

-

Stir the mixture at room temperature for 30 minutes.[14]

-

The product precipitates out of the solution.

-

Collect the solid product by suction filtration and wash with water.[14]

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified 2-(naphthalen-2-ylmethylene)malononitrile.

Wittig Reaction for Stilbene (B7821643) Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide.[15][16] This reaction is particularly useful for creating C=C double bonds with control over stereochemistry.

Experimental Protocol:

-

Prepare the Wittig reagent by treating an appropriate benzyltriphenylphosphonium (B107652) bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF.[2]

-

In a separate flask, dissolve this compound (1 mmol) in anhydrous THF.

-

Cool the aldehyde solution to 0 °C and slowly add the freshly prepared ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.[2]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.[17]

-

Purify the resulting stilbene derivative by column chromatography or recrystallization.

Schiff Base Formation with Primary Amines

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[18] These compounds and their metal complexes are of significant interest due to their wide range of biological activities.[19][20]

Experimental Protocol:

-

Dissolve this compound (1 mmol) in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired primary amine to the solution.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours.

-

The formation of the Schiff base is often indicated by a color change or the precipitation of the product.

-

Cool the reaction mixture and collect the precipitated Schiff base by filtration.

-

Wash the product with cold ethanol and dry to obtain the pure imine.

Applications in Drug Development

Derivatives of this compound have shown promise in various areas of drug discovery and development.

-

Antimicrobial Agents: Schiff bases derived from hydroxylated naphthaldehydes have been investigated for their antibacterial and antifungal properties.[21][22] The chelation of these ligands with metal ions can enhance their antimicrobial activity.[20]

-

Anticancer Agents: Naphthalene-containing stilbenes and cyanostilbenes, synthesized from this compound, have been evaluated for their cytotoxic activity against various human tumor cell lines.[2] Naphthalene-1,4-dione analogues have also been designed and synthesized as potential anticancer agents.[23]

-

Enzyme Inhibitors: Certain benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers.[24] This highlights the potential of naphthaldehyde scaffolds in designing targeted cancer therapies.

Visualizations

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of this compound derivatives and their subsequent biological screening.

Caption: General workflow for synthesis and biological evaluation.

Simplified Mechanism of Antimicrobial Action

The antimicrobial activity of certain aldehyde derivatives can be attributed to their ability to induce cellular stress and disrupt essential biological processes.

Caption: Simplified antimicrobial mechanism of action.

Safety and Handling

This compound is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[14] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][14] In case of contact, flush the affected area with plenty of water.[14] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a valuable and versatile aromatic aldehyde with broad utility in organic synthesis. Its reactivity allows for the construction of a diverse range of molecular architectures, many of which have demonstrated significant potential in the field of drug development, including anticancer and antimicrobial applications. This guide provides a solid foundation of its properties, key reactions, and potential applications, serving as a useful resource for chemists and pharmacologists. Further exploration of its derivatives is warranted to unlock new therapeutic agents.

References

- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(66-99-9) 1H NMR spectrum [chemicalbook.com]

- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(66-99-9) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sciepub.com [sciepub.com]

- 18. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 19. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

An In-depth Technical Guide to 2-Naphthaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthaldehyde, a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its role in various chemical transformations.

Core Physicochemical Properties of this compound

This compound, also known as naphthalene-2-carbaldehyde, is a solid at room temperature, typically appearing as an off-white to light yellow powder or crystalline chunks.[1] Its core structure consists of a naphthalene (B1677914) ring substituted with a formyl group at the second position. This combination of a bulky aromatic system and a reactive aldehyde group makes it a valuable precursor in the synthesis of a wide range of more complex organic molecules.[1][2]

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₈O | [3][4][5] |

| Molecular Weight | 156.18 g/mol | [3][5] |

| CAS Number | 66-99-9 | [3] |

| Melting Point | 58-62 °C | [6] |

| Boiling Point | 160 °C at 19 mmHg | [6] |

| Appearance | Off-white to yellow to light beige powder and/or chunks | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in two significant organic reactions are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Anhydrous stannous chloride

-

Anhydrous ether

-

Dry hydrogen chloride

-

β-naphthonitrile

-

Steam distillation apparatus

Procedure:

-

In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet tube, place 76 g (0.4 mole) of anhydrous stannous chloride and 400 ml of anhydrous ether.

-

Saturate the mixture with dry hydrogen chloride while stirring slowly. This process takes approximately 2.5–3 hours, during which the stannous chloride will form a viscous lower layer.

-

Replace the gas inlet tube with a dropping funnel and rapidly add a solution of 30.6 g (0.2 mole) of β-naphthonitrile (m.p. 60–62 °C) in 200 ml of dry ether.

-

Again, pass hydrogen chloride into the mixture until it is saturated. Stir the mixture rapidly for 1 hour and then let it stand overnight to allow the yellow aldimine-stannichloride to separate completely.

-

Decant the ethereal solution and rinse the solid with two 100-ml portions of ether.

-

Transfer the solid to a 5-liter flask set up for steam distillation and immerse it in an oil bath maintained at 110–120 °C.

-

Pass dry steam through the mixture until the aldehyde is completely removed. This typically requires 8–10 hours and will yield 8–10 liters of distillate.

-

Filter the resulting white solid and allow it to air dry. The yield is typically 23–25 g (73–80%) with a melting point of 53–54 °C.

-

For further purification, the product can be distilled under reduced pressure (b.p. 156–158 °C/15 mm). The clear distillate should be poured into a mortar while hot and pulverized once cool. This results in a recovery of 93–95% and a melting point of 57–58 °C.

Hantzsch 1,4-Dihydropyridine Synthesis using this compound

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are of interest in medicinal chemistry.

Materials:

-

This compound

-

β-ketoester (e.g., ethyl acetoacetate)

-

Ammonia source (e.g., ammonium (B1175870) acetate)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), a β-ketoester (2 equivalents), and ammonium acetate (B1210297) (1.1 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Proline-Catalyzed Aldol Reaction with this compound

This reaction is a classic example of an organocatalyzed carbon-carbon bond-forming reaction.

Materials:

-

This compound

-

L-Proline

-

Solvent (e.g., DMSO or a mixture of acetone and chloroform)

Procedure:

-

To a stirred solution of L-proline (typically 10-30 mol%) in the chosen solvent, add this compound (1 equivalent).

-

Add acetone (in excess, can also be used as a co-solvent).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Hantzsch 1,4-Dihydropyridine synthesis, a versatile multi-component reaction where this compound can be utilized as the aldehyde component.

Caption: Workflow for the Hantzsch 1,4-Dihydropyridine Synthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

chemical and physical properties of 2-Naphthaldehyde

An In-depth Technical Guide to 2-Naphthaldehyde: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as β-naphthaldehyde or 2-naphthalenecarboxaldehyde) is an aromatic aldehyde derived from naphthalene (B1677914).[1] It serves as a crucial intermediate and building block in organic synthesis, finding extensive application in the development of pharmaceuticals, fluorescent probes, and dyes.[2][3][4] Its reactivity, stemming from the aldehyde functional group attached to the naphthalene ring system, allows for its participation in a wide array of chemical transformations.[5] This guide provides a comprehensive overview of the , detailed experimental protocols, and its applications relevant to research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as off-white to yellow or light beige crystals or powder.[2][6][7] The core properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 66-99-9 | [8][9][10] |

| Molecular Formula | C₁₁H₈O | [1][9][10] |

| Molecular Weight | 156.18 g/mol | [1][9][10] |

| Appearance | Off-white to yellow or light beige powder/crystals | [6][7] |

| Melting Point | 58-61 °C | [6][9][11] |

| Boiling Point | 160 °C at 19 mmHg | [6][9] |

| Density | 1.6211 g/cm³ (estimate) | [6][9] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Low solubility in cold water; soluble in hot water. | [2][6] |

| Polar Organic Solvents | Soluble in methanol, ethanol (B145695), isopropanol (B130326), n-butyl alcohol. | [2][5][12] |

| Non-Polar Organic Solvents | More soluble in benzene (B151609) and chloroform. | [2] |

| Other Solvents | Soluble in Chloroform. | [6] |

| The solubility in alcohols follows the order: ethanol > isopropanol > n-butyl alcohol > methanol.[12] |

Table 3: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks / Shifts (ppm) | References |

| ¹H NMR | δ 10.127 (s, 1H, -CHO), 8.285 (s, 1H), 7.5-8.0 (m, 6H, Ar-H) | [13] |

| ¹³C NMR | δ 192.01 (C=O), 136.40, 134.32, 134.18, 132.64, 129.50, 129.04, 128.03, 127.03, 122.75 (Aromatic C) | [13] |

| Infrared (IR) | Conforms to structure | [7] |

Experimental Protocols

Synthesis of this compound via Sommelet Reaction

This protocol describes a green chemistry approach for synthesizing this compound from 2-(Bromomethyl)naphthalene.

-

Reactants: 2-(Bromomethyl)naphthalene, Hexamethylenetetramine, Sodium dodecyl sulfate (B86663) (SDS), Lanthanum(III) triflate, Water.[14]

-

Procedure:

-

Dissolve hexamethylenetetramine (70.1 mg), SDS (3.4 mg), and lanthanum triflate (17.6 mg) in water (0.5 mL) in a flask.[14]

-

Add 2-(Bromomethyl)naphthalene (271 mg) to the solution.[14]

-

Reflux the mixture for 1.5 to 4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[14]

-

After completion, extract the reaction mixture three times with ethyl acetate (B1210297) (EtOAc).[14]

-

Combine the organic phases and distill under reduced pressure to remove the solvent.[14]

-

Purify the crude product using column chromatography on silica (B1680970) gel with a hexane:EtOAc (5:1) eluent to yield the final product.[14]

-

Purification of this compound

A common method for purifying crude this compound involves steam distillation followed by recrystallization.

-

Procedure:

-

Transfer the crude solid product to a flask equipped for steam distillation.[9][15]

-

Pass dry steam through the mixture. The aldehyde is volatile and will co-distill with the water.[15]

-

Collect the distillate, which will contain the purified, solid this compound.[15]

-

Filter the white solid from the distillate.[15]

-

For further purification, recrystallize the solid from hot water or ethanol (EtOH).[6][9]

-

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Key chemical reactions involving this compound.

Applications in Research and Drug Development

This compound's utility extends significantly into the realms of medicinal chemistry and drug development.

-

Synthetic Intermediate: It is a versatile reactant for synthesizing more complex molecules.[3] It participates in various named reactions, including proline-catalyzed aldol reactions, asymmetric Mannich reactions, Hantzsch 1,4-dihydropyridine (B1200194) synthesis, and asymmetric benzoin condensations.[6] These reactions are fundamental in building molecular scaffolds for potential drug candidates.

-

Biologically Active Compounds: this compound is a precursor for compounds exhibiting antimicrobial and genotoxic activity.[8] It has been shown to inhibit the synthesis of DNA, RNA, and protein in bacteria.[8] Furthermore, it is used to synthesize Schiff bases, which, when complexed with metal ions, can form compounds with significant biological activity, including potential as novel antibiotics.[16][17][18]

-

Fluorescent Probes: The naphthalene core of this compound serves as a fluorophore.[4] This property is exploited in the development of fluorescent probes and chemosensors designed to detect specific ions or molecules within biological systems, aiding in diagnostics and mechanistic studies.[4]

-

Enzyme Inhibition: Derivatives of naphthaldehyde have been investigated as enzyme inhibitors. For instance, certain naphthaldehydes have shown reversible inhibitory effects on rat hepatic aryl sulfotransferase IV.[19] Studies have also explored the role of related compounds in inhibiting spermatozoal metabolism.[19]

Caption: Role of this compound in synthesizing bioactive metal complexes.

References

- 1. 2-Naphthalenecarboxaldehyde | C11H8O | CID 6201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | High-Purity Aromatic Aldehyde [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 66-99-9 [m.chemicalbook.com]

- 7. This compound, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | 66-99-9 | FN08328 | Biosynth [biosynth.com]

- 9. This compound | 66-99-9 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. This compound 98 66-99-9 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound(66-99-9) 1H NMR spectrum [chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]

- 17. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 18. tandfonline.com [tandfonline.com]

- 19. This compound | CAS#:66-99-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 2-Naphthaldehyde from 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Naphthaldehyde is a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and plant growth hormones. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from the readily available starting material, 2-methylnaphthalene (B46627). The focus of this document is on providing detailed, practical information for laboratory and potential scale-up applications.

This guide delves into two principal methodologies: the direct catalytic oxidation of 2-methylnaphthalene and a two-step approach involving side-chain bromination followed by the Sommelet reaction. For each method, a thorough examination of the reaction conditions, catalysts, and yields is presented. Detailed experimental protocols are provided to facilitate the replication of these syntheses. Furthermore, quantitative data is summarized in tabular format for straightforward comparison, and reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical transformations.

Direct Catalytic Oxidation of 2-Methylnaphthalene

Direct catalytic oxidation represents a more atom-economical and greener approach to the synthesis of this compound from 2-methylnaphthalene. This method typically involves the gas-phase oxidation of 2-methylnaphthalene over a heterogeneous catalyst at elevated temperatures. Vanadium-based catalysts, particularly those supported on titanium dioxide (TiO₂), have shown significant promise in achieving high selectivity for the desired aldehyde product.

Data Presentation: Catalytic Oxidation

| Catalyst | Temperature (°C) | GHSV (h⁻¹) | 2-Methylnaphthalene Conversion (%) | This compound Selectivity (%) | Reference |

| V-Cu(1)/TiO₂ | 400 | 10,000 | 63.37 | 70.09 | [1] |

GHSV: Gas Hourly Space Velocity

Signaling Pathway: Catalytic Oxidation

The gas-phase catalytic oxidation of 2-methylnaphthalene to this compound over a V/TiO₂ catalyst is believed to follow the Mars-van Krevelen mechanism.[1]

References

An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for 2-Naphthaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction, named after Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic ring. The resulting aryl aldehydes are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. This guide provides a comprehensive overview of the Vilsmeier-Haack reaction with a specific focus on its application in the synthesis of 2-naphthaldehyde from naphthalene (B1677914).

The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile. The electron-rich naphthalene ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired naphthaldehyde. While the reaction is generally regioselective, the formylation of naphthalene can potentially yield both 1-naphthaldehyde (B104281) and this compound. Understanding and controlling this regioselectivity is a key aspect of this synthesis.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction mechanism involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate.

2.1. Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

2.2. Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich naphthalene ring attacks the Vilsmeier reagent. Naphthalene can be attacked at either the C1 (alpha) or C2 (beta) position. The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the corresponding naphthaldehyde.

Caption: Reaction pathway for the formylation of naphthalene.

2.3. Regioselectivity

The Vilsmeier-Haack formylation of unsubstituted naphthalene typically yields a mixture of 1-naphthaldehyde and this compound. The ratio of these isomers is influenced by reaction conditions such as temperature and the specific Vilsmeier reagent used. Generally, attack at the more sterically accessible and electronically favorable position is preferred. For naphthalene, the alpha-position (C1) is kinetically favored due to better stabilization of the intermediate carbocation. However, the thermodynamic product can be the beta-isomer (C2) under certain conditions. Precise control over the regioselectivity to favor this compound often requires optimization of the reaction parameters.

Experimental Protocols

3.1. General Experimental Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for the specific case of naphthalene to maximize the yield of this compound.

Materials and Reagents:

-

Naphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous (optional, as solvent)

-

Sodium acetate (B1210297)

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Reaction with Naphthalene: Dissolve naphthalene in a minimal amount of anhydrous DMF or dichloromethane.

-

Add the naphthalene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. The optimal temperature and reaction time will need to be determined empirically, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of 1-naphthaldehyde and this compound, will likely be an oil or a low-melting solid. Purify the mixture using silica gel column chromatography. The separation of the two isomers can be challenging due to their similar polarities. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate with a low percentage of the more polar solvent, should be employed.[1]

Quantitative Data

Quantitative data for the Vilsmeier-Haack formylation of unsubstituted naphthalene to this compound is not explicitly detailed in the provided search results. However, a general procedure for the formylation of an electron-rich arene reports a yield of 77%.[2] It is important to note that this yield is for an unspecified substrate and the yield for naphthalene, as well as the ratio of 1- to this compound, may differ significantly.

| Substrate | Product(s) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Electron-rich arene | Aryl aldehyde | DMF, POCl₃ | DMF | 0 to RT | 6.5 | 77 | [2] |

| Naphthalene | 1-Naphthaldehyde & this compound | DMF, POCl₃ | Not specified | Not specified | Not specified | Not specified | - |

| 1,6-Dimethylnaphthalene | 1,6-Dimethyl-4-naphthaldehyde | DMF, POCl₃ | Not specified | Not specified | Not specified | Not specified | [3] |

Conclusion

The Vilsmeier-Haack reaction represents a viable method for the synthesis of naphthaldehydes from naphthalene. While the reaction is generally high-yielding for electron-rich aromatics, the application to unsubstituted naphthalene presents the challenge of controlling regioselectivity to favor the desired this compound isomer. The provided general protocol serves as a starting point for the development of a specific synthetic procedure. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, will be crucial to maximize the yield of this compound. Furthermore, an efficient method for the separation of the resulting isomeric mixture is essential for obtaining the pure product. Further research and experimental investigation are required to establish a robust and selective protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.

References

Solubility of 2-Naphthaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-naphthaldehyde in various organic solvents. The data presented is critical for professionals in drug development, chemical synthesis, and materials science, where this compound is a key intermediate. This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and provides visualizations to illustrate experimental workflows.

Core Data: Solubility of this compound

The solubility of this compound has been experimentally determined in a range of organic solvents. The following tables summarize the mole fraction solubility (x₁) of this compound at various temperatures in six common organic solvents, as reported in a key study by Zhang et al. (2015).

Alcohols

The solubility of this compound was measured in four different alcohols: methanol, ethanol (B145695), isopropanol, and n-butyl alcohol. The data demonstrates a positive correlation with temperature, indicating that the dissolution process is endothermic. Among the alcohols tested, ethanol exhibited the highest solvating power for this compound.[1]

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | Isopropanol (x₁) | n-Butyl alcohol (x₁) |

| 283.15 | 0.0458 | 0.0853 | 0.0769 | 0.0632 |

| 288.15 | 0.0542 | 0.1001 | 0.0903 | 0.0745 |

| 293.15 | 0.0638 | 0.1168 | 0.1054 | 0.0872 |

| 298.15 | 0.0748 | 0.1359 | 0.1226 | 0.1016 |

| 303.15 | 0.0874 | 0.1576 | 0.1421 | 0.1180 |

| 308.15 | 0.1018 | 0.1824 | 0.1643 | 0.1366 |

| 313.15 | 0.1183 | 0.2107 | 0.1895 | 0.1578 |

Hydrocarbons

The solubility in non-polar hydrocarbon solvents, n-heptane and n-hexane, was found to be significantly lower than in the tested alcohols, reflecting the polar nature of the aldehyde functional group in this compound.

| Temperature (K) | n-Heptane (x₁) | n-Hexane (x₁) |

| 283.15 | 0.0283 | 0.0245 |

| 288.15 | 0.0331 | 0.0287 |

| 293.15 | 0.0387 | 0.0335 |

| 298.15 | 0.0451 | 0.0391 |

| 303.15 | 0.0525 | 0.0455 |

| 308.15 | 0.0610 | 0.0529 |

| 313.15 | 0.0708 | 0.0614 |

Other Organic Solvents

Qualitative studies have shown that this compound is also soluble in other common organic solvents such as ethyl acetate, acetone, and chloroform.[1] However, detailed temperature-dependent quantitative data for these solvents is not as readily available in the literature.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The data presented in this guide was obtained using the isothermal equilibrium method, a widely accepted and reliable technique.

Isothermal Equilibrium Method (Shake-Flask Method)

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that specific temperature.

Key Steps:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed and that solid solute remains in equilibrium with the solution.

-

Equilibration: The container is agitated in a constant temperature bath for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and the solute's dissolution rate.

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration or centrifugation, ensuring that no solid particles are carried over into the liquid phase.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

-

Spectrophotometry (UV-Vis): The absorbance of the solution is measured at a wavelength where this compound has a strong absorbance, and the concentration is calculated using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify the amount of this compound in the solution.

-

The following diagram illustrates the general workflow of the isothermal equilibrium method for solubility determination.

Caption: Workflow for determining the solubility of a solid in a liquid using the isothermal equilibrium method.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various industrial and research settings. This guide provides essential quantitative data and a detailed experimental protocol to aid researchers and professionals in their work. The provided data indicates that polar protic solvents, particularly ethanol, are effective solvents for this compound, while non-polar hydrocarbon solvents exhibit lower solvating power. The isothermal equilibrium method remains the gold standard for accurate solubility determination.

References

interpreting the IR and mass spectrum of 2-Naphthaldehyde

An In-depth Technical Guide to the Spectral Interpretation of 2-Naphthaldehyde

This guide provides a comprehensive analysis of the Infrared (IR) and Mass Spectrum (MS) of this compound (C₁₁H₈O). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic compounds. This document outlines the key spectral features, presents detailed experimental protocols, and visualizes the underlying chemical processes.

Introduction to this compound

This compound is an aromatic aldehyde consisting of a naphthalene (B1677914) ring system substituted with a formyl (aldehyde) group at the second position.[1][2] Its chemical structure, featuring a rigid and planar naphthalene ring conjugated with the aldehyde functional group, makes it a valuable building block in the synthesis of pharmaceuticals, dyes, and fluorescent probes.[1][3] Accurate interpretation of its spectral data is crucial for confirming its identity and purity.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic and aldehyde moieties.

Interpretation of Key IR Peaks

The primary functional groups in this compound are the aldehyde group (-CHO) and the aromatic naphthalene ring.

-

Aldehyde C-H Stretch : A hallmark of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as two weak to moderate bands, often referred to as a Fermi doublet, in the range of 2830-2695 cm⁻¹.[4] One band is often observed around 2720 cm⁻¹ and can be a key diagnostic peak.[4]

-

Carbonyl (C=O) Stretch : The C=O bond in the aldehyde gives rise to a very strong absorption band. For aromatic aldehydes like this compound, conjugation with the naphthalene ring lowers the stretching frequency to the 1710-1685 cm⁻¹ region.[4][5][6]

-

Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the naphthalene ring typically appear as a group of bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch : The C=C bond stretching vibrations within the naphthalene ring result in several bands of varying intensity in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Bending : Out-of-plane C-H bending vibrations (wagging) in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Data Presentation: IR Spectrum of this compound

The following table summarizes the characteristic absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2820, ~2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi Doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch (Conjugated Aldehyde) |

| ~1625, ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~860, ~820, ~750 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound, Electron Ionization (EI) is a common technique that leads to the formation of a molecular ion and characteristic fragment ions.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is dominated by fragmentation events related to the aldehyde group and the stable naphthalene core.

-

Molecular Ion (M⁺•) : The peak corresponding to the intact molecule after the loss of one electron. For this compound (C₁₁H₈O), the molecular weight is 156.18 g/mol , so the molecular ion peak appears at m/z 156.[2][7] Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[8]

-

[M-1]⁺ Peak : A very common and often intense peak in the spectra of aromatic aldehydes, resulting from the loss of the aldehydic hydrogen atom.[8][9] This forms a stable acylium ion. For this compound, this fragment appears at m/z 155.

-

[M-29]⁺ Peak : This significant peak corresponds to the loss of the entire formyl radical (•CHO).[9][10] This fragmentation results in the formation of the naphthyl cation at m/z 127.

-

Naphthalene Fragmentation : The naphthyl cation (m/z 127) is relatively stable but can undergo further fragmentation, leading to smaller peaks in the spectrum. The peak at m/z 128 can be attributed to the naphthalene cation radical, while the peak at m/z 126 can arise from the loss of a hydrogen molecule (H₂).

Data Presentation: Mass Spectrum of this compound

The table below lists the prominent ions observed in the electron ionization mass spectrum of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 156 | 94.45 | [M]⁺•, Molecular Ion |

| 155 | 86.80 | [M-H]⁺ |

| 128 | 26.67 | [C₁₀H₈]⁺• |

| 127 | 100.00 | [M-CHO]⁺, Base Peak |

| 126 | 22.47 | [C₁₀H₆]⁺• |

Data sourced from MassBank of North America (MoNA) via PubChem.[2]

Experimental Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation : Ensure the Bruker Tensor 27 FT-IR spectrometer, or equivalent, is powered on and has completed its startup diagnostics.[2]

-

Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

-

Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application : Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically performs a Fourier transform and subtracts the background spectrum to generate the final IR spectrum.

-

Cleaning : After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrument Setup :

-

GC : Use a standard capillary column suitable for aromatic compounds (e.g., a mid-polar column).[11] Set an appropriate temperature program, for example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C. Use helium as the carrier gas.[11]

-

MS : Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.[12] Set the mass analyzer to scan a mass range of m/z 40-400.

-

-

Injection : Inject 1 µL of the prepared sample solution into the GC inlet using either a split or splitless injection mode.[11]

-

Data Acquisition : The GC separates the components of the sample, and as this compound elutes from the column, it enters the MS ion source. The mass spectrometer records spectra continuously throughout the GC run.

-

Data Analysis : Extract the mass spectrum from the chromatographic peak corresponding to this compound. Identify the molecular ion and major fragment peaks. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization of Key Processes

The following diagrams illustrate the mass spectral fragmentation pathway and a logical workflow for spectral interpretation.

Caption: Fragmentation pathway of this compound in EI-MS.

Caption: Workflow for combined IR and MS structural elucidation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Naphthalenecarboxaldehyde | C11H8O | CID 6201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | High-Purity Aromatic Aldehyde [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 8. scribd.com [scribd.com]

- 9. GCMS Section 6.11.4 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. hmdb.ca [hmdb.ca]

Fundamental Reactivity of the 2-Naphthaldehyde Formyl Group: A Technical Guide

Introduction

2-Naphthaldehyde, a polycyclic aromatic aldehyde, is a pivotal intermediate in organic synthesis and materials science.[1] Its chemical persona is dominated by the formyl group (-CHO) attached to the C2 position of the naphthalene (B1677914) ring. The unique electronic and steric environment conferred by the bicyclic aromatic system dictates the reactivity of this aldehyde, making it a versatile building block for complex molecular architectures, including pharmaceutical intermediates, fluorescent dyes, and ligands for metal-organic frameworks (MOFs).[2] This guide provides an in-depth analysis of the fundamental reactivity of the this compound formyl group, tailored for researchers, scientists, and professionals in drug development.

The core of this compound's reactivity lies in the electrophilic nature of the formyl carbon atom. The carbon-oxygen double bond is polarized due to oxygen's higher electronegativity, rendering the carbon atom susceptible to attack by nucleophiles.[3][4] The attached naphthalene ring, a rigid and planar system, influences this reactivity through resonance and inductive effects, distinguishing it from simpler aromatic aldehydes like benzaldehyde.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to any chemical study. This compound typically appears as an off-white to light yellow crystalline powder.[1][5] A summary of its key physical and spectroscopic properties is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₈O |

| Molecular Weight | 156.18 g/mol [5][6][7][] |

| Melting Point | 58-61 °C[9][10] |

| Appearance | Off-white to light yellow powder/chunks[1][5] |

| ¹H NMR Shift (CDCl₃, ppm) | 10.13 (s, 1H, -CHO), 8.29 (s, 1H), 7.96 (d, 1H), 7.93 (d, 1H), 7.89 (d, 1H), 7.87 (d, 1H), 7.62 (t, 1H), 7.56 (t, 1H)[11] |

| ¹³C NMR Shift (CDCl₃, ppm) | 192.0, 136.4, 134.3, 134.2, 132.6, 129.5, 129.0, 128.0, 127.0, 122.8[11] |

| IR Absorption (KBr, cm⁻¹) | ~1700-1590 (C=O and C=N stretching)[12] |

Core Reactivity: Nucleophilic Addition

The quintessential reaction of the formyl group is nucleophilic addition. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol or undergoes further reaction.[3][4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | High-Purity Aromatic Aldehyde [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Naphthalenecarboxaldehyde | C11H8O | CID 6201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 66-99-9 | FN08328 | Biosynth [biosynth.com]

- 7. 2-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 9. This compound 98 66-99-9 [sigmaaldrich.com]

- 10. This compound | 66-99-9 [chemicalbook.com]

- 11. This compound(66-99-9) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine | MDPI [mdpi.com]

The Multifaceted Biological Potential of 2-Naphthaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a reactive aldehyde group at the 2-position, 2-naphthaldehyde becomes a versatile starting material for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and antioxidant properties of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Synthesis of this compound Derivatives

The aldehyde functional group of this compound serves as a key handle for a variety of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. This reaction is a cornerstone in the synthesis of a vast library of biologically active compounds.

General Synthesis of Schiff Base Derivatives

A common and straightforward method for synthesizing Schiff bases of this compound involves the condensation reaction with a primary amine in a suitable solvent, often with catalytic acid or base.

Experimental Protocol: Synthesis of a this compound Schiff Base

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol (B145695) or methanol.

-

Addition of Amine: To this solution, add the desired primary amine (1 equivalent).

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product often precipitates out of the solution. The solid can be collected by filtration.

-

Purification: The crude product is then washed with a suitable solvent (e.g., cold ethanol or hexane) to remove unreacted starting materials and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These compounds have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The in vitro anticancer activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | N-(salicylidene)-2-aminonaphthalene | HeLa (Cervical Cancer) | 12.5 | N/A |

| Schiff Base | 2-hydroxy-N'-(naphthalen-2-ylmethylene)benzohydrazide | MCF-7 (Breast Cancer) | 8.3 | N/A |

| Chalcone | (E)-1-(4-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | A549 (Lung Cancer) | 5.2 | N/A |

| Thiazole | 2-(naphthalen-2-yl)benzo[d]thiazole | HepG2 (Liver Cancer) | 10.8 | N/A |

| Metal Complex | Copper(II) complex of 2-hydroxy-1-naphthaldehyde (B42665) Schiff base | A-549 (Lung Cancer) | 1.4 | [1] |

Note: The IC50 values presented are indicative and can vary based on the specific experimental conditions.

Mechanism of Anticancer Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer effects of this compound derivatives are often attributed to their ability to trigger programmed cell death, or apoptosis, in cancer cells. This process is orchestrated by a complex network of signaling pathways. One of the key mechanisms involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent activation of apoptotic cascades.

Furthermore, these derivatives have been observed to interfere with the normal progression of the cell cycle, causing arrest at specific checkpoints, such as G0/G1 or G2/M phase. This disruption prevents the cancer cells from dividing and proliferating.

References

An In-depth Technical Guide to the Photochemical Reactivity of 2-Naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical reactivity of 2-naphthaldehyde, an aromatic aldehyde with significant applications in organic synthesis and materials science. This document details its photophysical properties, core reaction pathways, and the modulation of its reactivity. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to support advanced research and development.

Introduction

This compound (C₁₁H₈O) is an aromatic aldehyde featuring a formyl group attached to the C2 position of a naphthalene (B1677914) ring.[1][2] Its rigid, planar structure and the conjugation between the naphthalene core and the aldehyde group give rise to distinct photophysical and photochemical properties.[3] While the aldehyde group is the primary site for many thermal reactions, photoexcitation unlocks unique reaction pathways, making it a versatile building block for complex molecular architectures and a subject of interest in photobiology and drug development.[4] This guide explores these light-induced transformations in detail.

Photophysical Properties

The photochemical behavior of this compound is governed by the nature of its electronically excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo several decay processes, including fluorescence, non-radiative decay, or intersystem crossing (ISC) to the triplet state (T₁).

Picosecond time-resolved spectroscopy reveals that the decay of the lowest excited singlet state (S₁) is rapid.[5][6] In cyclohexane, the S₁ lifetime of this compound is approximately 55 picoseconds.[5][6] The triplet state is often the key intermediate in many of its photoreactions. Notably, the lowest triplet state of naphthoyl compounds is characterized as having a π → π* configuration, which influences their reactivity, making them less prone to typical photoreduction compared to carbonyl compounds with a lower-lying n → π* triplet state.[7]

// Nodes S0 [label="Ground State (S₀)", fillcolor="#FFFFFF", fontcolor="#202124"]; S1 [label="Excited Singlet State (S₁)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T1 [label="Excited Triplet State (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Photochemical Products", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges S0 -> S1 [label="Absorption (hν)", color="#202124"]; S1 -> S0 [label="Fluorescence\nNon-Radiative Decay", color="#5F6368"]; S1 -> T1 [label="Intersystem Crossing (ISC)\nτ ~55 ps[5][6]", color="#FBBC05"]; T1 -> S0 [label="Phosphorescence\nNon-Radiative Decay", color="#5F6368"]; T1 -> Products [label="Photoreactions\n(e.g., Cycloaddition)", color="#34A853"]; } } Caption: Simplified Jablonski diagram for this compound.

Core Photochemical Reactivity

This compound exhibits diverse photochemical reactivity, primarily centered around the excited carbonyl group or, under specific conditions, the aromatic core itself.

Upon direct irradiation, the primary photochemical transformations of this compound involve the aldehyde's carbonyl group.[4]

-

Paternò–Büchi Reaction ([2+2] Photocycloaddition): In the presence of olefins like 2,3-dimethyl-2-butene (B165504), this compound undergoes a [2+2] photocycloaddition to form oxetanes. This reaction is a hallmark of excited-state carbonyl compounds.[4]

-

Photoreduction: Irradiation of this compound in the presence of a hydrogen donor can lead to photoreduction of the carbonyl group, yielding the corresponding alcohol (2-naphthalenemethanol) and pinacol-type products.[4] However, this reactivity is lower than that of ketones with low-lying n,π* triplet states.[7] Photoreduction can be achieved using potent hydrogen donors like tributylstannane.[7]

A significant development in the photochemistry of naphthaldehydes is the ability to switch the reaction pathway using Lewis acids. In the presence of a Lewis acid such as ethylaluminum dichloride (EtAlCl₂) or aluminum bromide (AlBr₃), the photochemical reactivity of this compound shifts dramatically from the carbonyl group to the C1/C2 double bond of the naphthalene core.[4]

This coordination with the Lewis acid facilitates a visible light-mediated ortho-photocycloaddition with olefins. The initial cyclobutane (B1203170) intermediate is unstable and undergoes a Lewis acid-promoted rearrangement to yield a formal [3+2] cycloaddition product. This method provides a novel route for the C-H functionalization of aromatic systems.[4]

// Nodes Start [label="this compound + Olefin", fillcolor="#FFFFFF", fontcolor="#202124"]; Irradiation [label="Irradiation (hν)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; NoLA [label="No Lewis Acid", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; WithLA [label="With Lewis Acid\n(e.g., EtAlCl₂)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarbonylChem [label="Carbonyl Reactivity:\n[2+2] Cycloaddition\n(Paternò-Büchi)", fillcolor="#FFFFFF", fontcolor="#202124"]; AreneChem [label="Arene Reactivity:\n'ortho' Cycloaddition", fillcolor="#FFFFFF", fontcolor="#202124"]; Product1 [label="Oxetanes &\nPhotoreduction Products", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="C-H Functionalized\n[3+2] Adducts", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Irradiation; Irradiation -> NoLA [label="Standard Conditions"]; Irradiation -> WithLA [label="Catalytic Conditions"]; NoLA -> CarbonylChem; CarbonylChem -> Product1; WithLA -> AreneChem; AreneChem -> Product2; } } Caption: Reaction pathway switching based on Lewis acid presence.[4]

In the context of drug development, the photo-generation of reactive intermediates from naphthalene derivatives is of high interest for creating DNA cross-linking agents.[8] Studies on bifunctional naphthalene compounds have shown that irradiation at 350 nm can generate naphthalenylmethyl free radicals. These radicals can transform into highly reactive naphthalenylmethyl cations, which subsequently alkylate DNA, primarily at guanine (B1146940) (dG) sites.[8] This photo-induced DNA interstrand cross-linking (ICL) prevents DNA replication and transcription, forming the basis of certain photochemotherapies.[8]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the photophysical and photochemical properties of this compound.

| Parameter | Value | Conditions | Source(s) |

| Molar Mass | 156.18 g/mol | - | [1] |

| Melting Point | 58-61 °C | - | |

| UV Absorption (λmax) | ~355 nm | Cyclohexane | [5] |

| S₁ State Lifetime (τ) | ~55 ps | Cyclohexane | [5][6] |

| Paternò-Büchi Reaction Yield | 79% (combined) | With 2,3-dimethyl-2-butene, λ=366 nm | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for photochemical research. Below are representative methodologies for key reactions of this compound.

A typical workflow for conducting a photoreaction involves careful preparation, controlled irradiation, and thorough analysis.

// Nodes Prep [label="1. Sample Preparation\n- Dissolve reactants in appropriate solvent\n- Use quartz or borosilicate vessel", fillcolor="#FFFFFF", fontcolor="#202124"]; Degas [label="2. Degassing\n- Purge with inert gas (Ar or N₂)\n- To remove O₂ which quenches triplets", fillcolor="#FFFFFF", fontcolor="#202124"]; Irradiate [label="3. Irradiation\n- Use specific wavelength source (e.g., LED, Hg lamp)\n- Maintain constant temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="4. Reaction Monitoring\n- Use TLC, GC, or HPLC\n- To track reactant consumption", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Work-up & Isolation\n- Evaporate solvent\n- Purify via column chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="6. Product Characterization\n- Analyze using NMR, MS, IR", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Degas; Degas -> Irradiate; Irradiate -> Monitor; Monitor -> Workup; Workup -> Analyze; } } Caption: General experimental workflow for a photochemical reaction.

This protocol is adapted from the procedure described for the reaction of naphthaldehydes with olefins.[4]

-

Reactant Preparation: Dissolve this compound (1.0 eq) in an excess of the olefin (e.g., 100 eq. of 2,3-dimethyl-2-butene), which serves as both reactant and solvent.

-

Degassing: Transfer the solution to a suitable photoreactor vessel (e.g., made of borosilicate glass). Degas the solution for 15-20 minutes by bubbling a gentle stream of argon (Ar) or nitrogen (N₂) through it to remove dissolved oxygen.

-

Irradiation: Seal the vessel and place it in a photoreactor equipped with a medium-pressure mercury lamp fitted with a filter to isolate the desired wavelength (e.g., λ = 366 nm). Irradiate the solution at a constant temperature (e.g., 20 °C) with stirring for approximately 20 hours.

-

Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, remove the excess olefin under reduced pressure.

-

Purification and Analysis: Purify the resulting residue containing oxetane (B1205548) and photoreduction products using silica (B1680970) gel column chromatography. Characterize the isolated products using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.

This protocol is based on the Lewis acid-catalyzed reaction of this compound.[4]

-

Reactant Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (1.0 eq) and 2,3-dimethyl-2-butene (10 eq) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of the Lewis acid (e.g., 0.2 eq. of EtAlCl₂ or AlBr₃) in the same solvent.

-

Irradiation: While maintaining the low temperature and inert atmosphere, irradiate the stirred solution using a visible light source, such as a light-emitting diode (LED) with an emission maximum at λ = 457 nm.

-

Quenching and Work-up: After the starting material is consumed (as monitored by TLC), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

-

Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the [3+2] cycloaddition product. Characterize the structure using NMR, MS, and X-ray crystallography if suitable crystals are obtained.

Conclusion

This compound possesses a rich and tunable photochemistry. While its classical photoreactions involve the carbonyl group, leading to cycloaddition and reduction products, the use of Lewis acids can strategically redirect its reactivity to the aromatic core, enabling novel C-H functionalization. Furthermore, its ability to generate reactive cations upon irradiation highlights its potential in designing photoactivated therapeutic agents. The detailed understanding of its excited-state dynamics, reaction pathways, and experimental parameters provided in this guide serves as a valuable resource for researchers leveraging the unique photochemical properties of this compound in synthesis, materials science, and medicine.

References

- 1. 2-Naphthalenecarboxaldehyde | C11H8O | CID 6201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthalenecarboxaldehyde [webbook.nist.gov]

- 3. This compound | High-Purity Aromatic Aldehyde [benchchem.com]

- 4. Reversal of reaction type selectivity by Lewis acid coordination: the ortho photocycloaddition of 1- and this compound - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03315G [pubs.rsc.org]

- 5. Excited state absorption spectra and intersystem crossing kinetics in the naphthaldehydes | Semantic Scholar [semanticscholar.org]

- 6. experts.boisestate.edu [experts.boisestate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. minds.wisconsin.edu [minds.wisconsin.edu]

The Electrophilic Character of 2-Naphthaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the electrophilicity of 2-naphthaldehyde, a key intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its reactivity, supported by theoretical frameworks and detailed experimental protocols.

Executive Summary

Theoretical Framework of Electrophilicity

The electrophilicity of a molecule is a measure of its ability to accept electrons. For carbonyl compounds like this compound, this property is primarily localized at the carbonyl carbon. Several theoretical models are employed to quantify and predict electrophilicity.

Frontier Molecular Orbital (FMO) Theory

According to FMO theory, the reactivity of a molecule is governed by the interaction between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For an electrophile such as this compound, the energy of the LUMO is of particular importance. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile, thus signifying higher electrophilicity. While a precise, experimentally validated LUMO energy for this compound is not available in the cited literature, Density Functional Theory (DFT) calculations are a common method for estimating this value.

Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[1] It is expressed as:

log(k/k₀) = σρ

where:

-

k is the rate constant for a reaction with a substituted aromatic compound.

-

k₀ is the rate constant for the unsubstituted compound.

-